molecular formula C20H22N4O B2976423 4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline CAS No. 2224386-82-5

4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline

Cat. No.: B2976423
CAS No.: 2224386-82-5
M. Wt: 334.423
InChI Key: KGAWLOSDHWCTED-UHFFFAOYSA-N
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Description

4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core linked to a piperidine ring, which is further substituted with a 5-methylpyrimidin-2-yloxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Attachment of the 5-Methylpyrimidin-2-yloxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline derivatives with ketone or carboxylic acid functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Piperidine: A simpler analog with a piperidine ring.

    5-Methylpyrimidine: A simpler analog with a pyrimidine ring.

Uniqueness

4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline is unique due to its combination of a quinoline core, a piperidine ring, and a 5-methylpyrimidin-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-22-20(23-13-15)25-17-7-10-24(11-8-17)14-16-6-9-21-19-5-3-2-4-18(16)19/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWLOSDHWCTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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